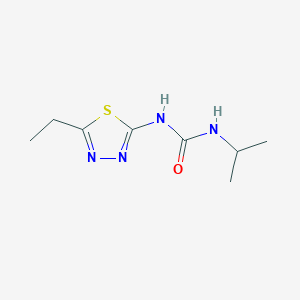
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea, also known as EPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. EPTU is a thiadiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The exact mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its overall biological activity.
Biochemical and Physiological Effects:
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of immune system function. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has also been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for research on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea. One area of interest is the development of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea-based therapies for cancer and neurodegenerative diseases. Another area of interest is the further exploration of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea's immunomodulatory effects, which may have applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea and its potential applications in other areas of scientific research.
Synthesis Methods
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea can be synthesized using a variety of methods, including the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 3-isopropylisourea hydrochloride. This reaction results in the formation of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea as a white crystalline solid, which can be purified using standard laboratory techniques.
Scientific Research Applications
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for use in cancer treatment. In neurobiology, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been shown to have neuroprotective effects, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been shown to have immunomodulatory effects, making it a potential candidate for use in the treatment of autoimmune diseases.
properties
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-4-6-11-12-8(14-6)10-7(13)9-5(2)3/h5H,4H2,1-3H3,(H2,9,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDANVSMTYLHGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

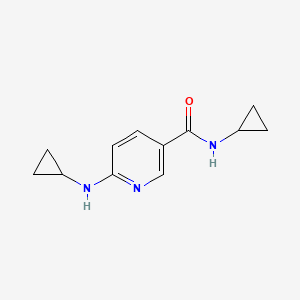
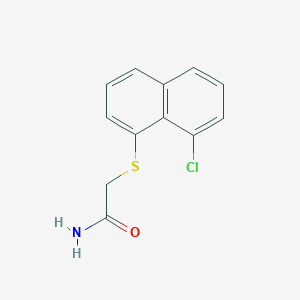
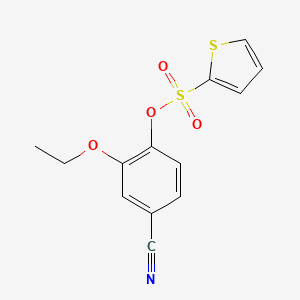
![2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B7529041.png)
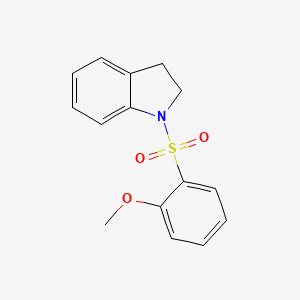
![1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole](/img/structure/B7529047.png)
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)

![6-tert-butyl-N-(1,1-dioxothiolan-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7529066.png)
![1-[2-(2-Fluorophenyl)ethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7529075.png)

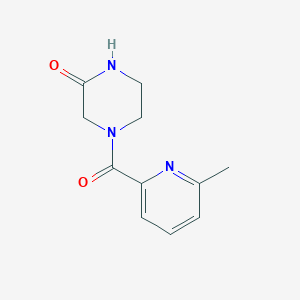
![3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7529092.png)
![N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B7529107.png)